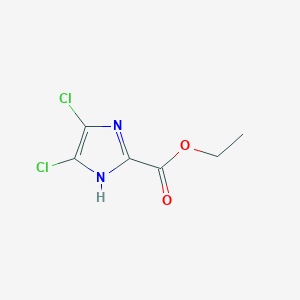

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

描述

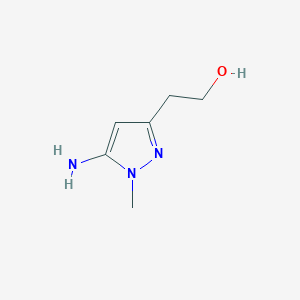

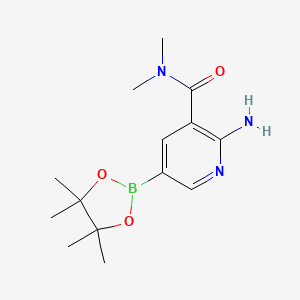

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H6Cl2N2O2 and a molecular weight of 209.03 . It is a pale-yellow to yellow-brown solid . This compound is a ring-substituted-1H-imidazole-4-carboxylic acid derivative .

Molecular Structure Analysis

The InChI code for Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is 1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms within the imidazole ring and the ethyl group attached to the carboxylate group.Physical And Chemical Properties Analysis

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.03 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.科学研究应用

Here is an analysis of the scientific research applications of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate, focusing on a few unique applications:

Anti-Tuberculosis Agents

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate derivatives have been shown to act as a new class of anti-tuberculosis agents. This application is significant due to the ongoing global effort to combat tuberculosis, especially drug-resistant strains .

Synthesis of Substituted Imidazoles

This compound is used in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules utilized in various everyday applications .

Coordination Polymers and Nanoparticles

The related compound 4,5-Dichloroimidazole has been used in generating different types of coordination polymers and as a precursor for silver-carbene complex-loaded nanoparticles .

安全和危害

The safety data sheet for Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .

作用机制

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

属性

IUPAC Name |

ethyl 4,5-dichloro-1H-imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUBCRVJZVBQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-2-carboxylic acid, 4,5-dichloro-, ethyl ester | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6327086.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)